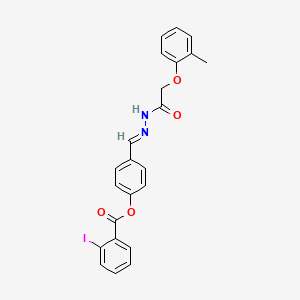![molecular formula C21H15N3O3 B15015285 4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B15015285.png)
4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired imine product. Common reagents used in this synthesis include:
- 4-(4-METHYL-1,3-BENZOXAZOL-2-YL)BENZALDEHYDE
- 3-NITROANILINE
- Catalysts such as acetic acid or p-toluenesulfonic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and purification systems.
化学反応の分析
Types of Reactions
(E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups onto the benzoxazole ring.
科学的研究の応用
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The benzoxazole ring and nitrophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE
- (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(2-NITROPHENYL)METHANIMINE
Uniqueness
The unique combination of the benzoxazole ring and the nitrophenyl group in (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE imparts distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
特性
分子式 |
C21H15N3O3 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H15N3O3/c1-14-4-2-7-19-20(14)23-21(27-19)16-8-10-17(11-9-16)22-13-15-5-3-6-18(12-15)24(25)26/h2-13H,1H3 |
InChIキー |
HWUAKWAKLKUUSN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15015202.png)
![N-(3-{N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}phenyl)-2-fluorobenzamide](/img/structure/B15015210.png)
![N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B15015218.png)

![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]naphthalen-2-amine](/img/structure/B15015226.png)
![2,4-diiodo-6-[(E)-(2-{4-(morpholin-4-yl)-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15015240.png)
![2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B15015242.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B15015254.png)
![N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B15015265.png)
![2-(2-Bromo-4-nitrophenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B15015270.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15015277.png)
![N'-[1-(4-biphenylyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B15015280.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B15015291.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15015298.png)
